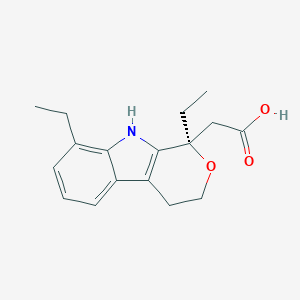

(R)-Etodolac

Vue d'ensemble

Description

(R)-Etodolac, also known as SDX-101, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential in treating various forms of cancer, including multiple myeloma and B-cell chronic lymphocytic leukemia (B-CLL). It has been shown to induce potent cytotoxicity in drug-sensitive and drug-resistant cell lines, as well as primary cells isolated from patients with multiple myeloma refractory to chemotherapy . In a phase I clinical trial, R-etodolac demonstrated tolerability and safety, with the most common adverse events being gastrointestinal and skin-related . It has also been noted for its selectivity in inhibiting human prostaglandin G/H synthase 2 (PGHS-2) over PGHS-1, which may contribute to its gastrointestinal safety profile .

Synthesis Analysis

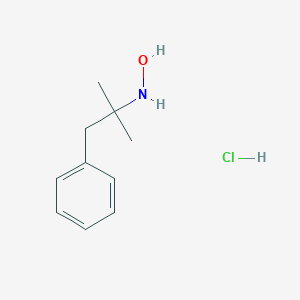

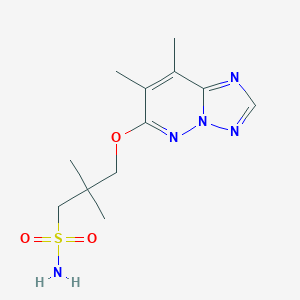

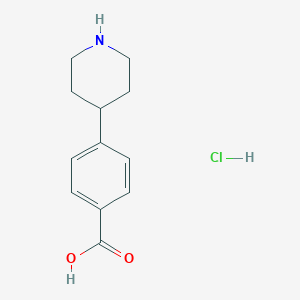

The synthesis of (R)-Etodolac involves the resolution of its racemic form, which can be achieved through the formation of diastereomers using enantiomerically pure amines. These diastereomers can be separated and characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) . The absolute configuration of the diastereomeric derivatives can be determined, which is essential for assessing the enantiomeric purity of the compound .

Molecular Structure Analysis

The molecular structure of (R)-Etodolac has been studied using density functional theory, which supports the three-dimensional geometry of the diastereomers formed during the synthesis process . The optimized structures of these diastereomers confirm their stereochemistry, which is crucial for their separation and the determination of the drug's enantiomeric purity.

Chemical Reactions Analysis

(R)-Etodolac has been shown to induce apoptosis in cancer cells through the cleavage of caspase-8, -9, and -3 and PARP, as well as the down-regulation of cyclin D1 expression . It also up-regulates the proapoptotic variant of myeloid cell leukemia-1 (Mcl-1S) and enhances the cytotoxic effects of dexamethasone . The drug's ability to overcome drug resistance in multiple myeloma cells, even in the presence of protective factors like IL-6 and IGF-1, highlights its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Etodolac have been characterized through various studies. It has been noted that the drug is rapidly absorbed when administered orally, with a time to maximum concentration ranging from 2 to 4 hours and a half-life ranging from 5 to 7 hours . The pharmacokinetic profile of R-etodolac is such that the increase in maximum concentration is not proportional to the increase in dose . Additionally, the drug has been shown to significantly reduce the absolute lymphocyte count in B-CLL patients in a dose-dependent manner .

Applications De Recherche Scientifique

Osteoarthritis Management in Dogs

(R)-Etodolac has been explored in veterinary medicine, particularly in the management of osteoarthritis in dogs. Studies highlight its use alongside other pharmacological agents like carprofen, meloxicam, and polysulfated glycosaminoglycans. Evidence suggests that (R)-Etodolac, when used for canine osteoarthritis, offers a moderate level of comfort and efficacy, indicating its potential in managing this condition in veterinary settings (Aragon, Hofmeister, & Budsberg, 2007) (Sandersoln et al., 2009).

Pharmacological Therapy in Osteoarthritis of the Knee

In the context of human medicine, (R)-Etodolac has been evaluated in randomized controlled trials for osteoarthritis of the knee. These studies systematically reviewed the efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs), including (R)-Etodolac, and found that (R)-Etodolac was superior in some NSAID comparisons, suggesting its potential benefits in treating knee osteoarthritis (Towheed & Hochberg, 1997).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the compound’s potential hazards to human health and the environment.

Orientations Futures

This involves discussing potential future research directions. This could include potential applications of the compound that have not yet been explored, or new methods of synthesizing the compound.

For a specific analysis of “®-Etodolac”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, public databases like PubChem or the Protein Data Bank (PDB) might have information on this compound. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a specialist.

Propriétés

IUPAC Name |

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233938 | |

| Record name | (-)-Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Etodolac | |

CAS RN |

87226-41-3 | |

| Record name | (-)-Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87226-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETODOLAC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

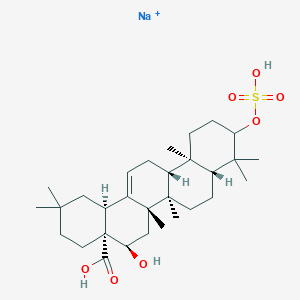

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)